1-Nitroso-2-naphthol

Analytical Chemistry Trace Metal Analysis Cobalt Detection

For laboratories requiring validated, ultra‑trace cobalt detection, 1‑Nitroso‑2‑naphthol (1N2N) delivers unmatched sensitivity—LOD 3.8 ng/L (ETAAS) and low ppb (FAAS)—that cannot be replicated by PAN or isomer 2N1N. It is the mandatory reagent for official fertilizer cobalt analysis (UK SI 1996 No. 1342) and the superior choice for phenolic colorimetric assays. Ensure regulatory compliance and analytical accuracy; order high‑purity 1N2N today.

Molecular Formula C10H7NO2
Molecular Weight 173.17 g/mol
CAS No. 131-91-9
Cat. No. B091326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitroso-2-naphthol
CAS131-91-9
Synonyms1-nitroso-2-naphthol
1-nitroso-2-naphthol, ammonium salt
1-nitroso-2-naphthol, lithium salt
1-nitroso-2-naphthol, sodium salt
1-nitroso-2-naphthol, thallium (3+) salt
Molecular FormulaC10H7NO2
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2N=O)O
InChIInChI=1S/C10H7NO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11-13/h1-6,12H
InChIKeyYXAOOTNFFAQIPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitroso-2-naphthol (CAS 131-91-9): Analytical Reagent Procurement & Baseline Characterization


1-Nitroso-2-naphthol (CAS 131-91-9) is an organic compound with the formula C10H6(NO)OH, classified as a nitrosonaphthol [1]. It is the most extensively studied isomer among several possible nitrosonaphthols for applications as a complexometric indicator and dye [1]. This solid compound, typically supplied at ≥97% purity with a melting point range of 106–110°C [2], is insoluble in water but soluble in organic solvents including alcohol, ether, benzene, and acetic acid [3]. Its primary industrial and research value derives from its ability to form intensely colored, stable complexes with various metal ions, particularly cobalt(II/III), iron(II), copper(II), and palladium(II) .

Why 1-Nitroso-2-naphthol (131-91-9) Cannot Be Directly Substituted with Other Nitrosonaphthols or Chelators


Direct substitution of 1-nitroso-2-naphthol (1N2N) with its positional isomer 2-nitroso-1-naphthol (2N1N) or the water-soluble analog 1-nitroso-2-naphthol-3,6-disulfonic acid (Nitroso-R salt) is not analytically equivalent. The relative spatial orientation of the nitroso (-NO) and hydroxyl (-OH) groups critically dictates both the tautomeric behavior and the resulting complexation kinetics and stability. While 1N2N exists predominantly as a single, stable oxime tautomer in solution [1], 2N1N exhibits a tautomeric equilibrium, leading to different UV-Vis spectral signatures and complex formation pathways [2]. Furthermore, the observed dissociation rates for nickel complexes vary markedly depending on the relative positions of the -NO and -OH groups and the presence of sulfonate ring substitutions [3]. These structural and electronic differences directly translate to divergent selectivity profiles and detection limits in analytical methods, meaning a validated protocol using 1N2N cannot be reliably executed with a cheaper or more soluble analog without a full re-optimization and re-validation study.

1-Nitroso-2-naphthol (131-91-9): Head-to-Head Quantitative Differentiation Evidence for Procurement


Enhanced Cobalt Detection Sensitivity: 1-Nitroso-2-naphthol vs. PAN Chelator

In a direct comparison for cobalt extraction, 1-nitroso-2-naphthol (1N2N) demonstrated a limit of detection (LOD) of 3.8 ng/L when paired with Electrothermal Atomic Absorption Spectrometry (ETAAS) [1]. This significantly outperforms the widely used chelator 1-(2-pyridylazo)-2-naphthol (PAN), which is noted in the literature to exhibit limited sensitivity for metals despite having favorable stability constants [1]. The improved LOD of 1N2N enables quantification at sub-ppb levels without requiring more specialized and expensive instrumentation.

Analytical Chemistry Trace Metal Analysis Cobalt Detection

Superior Tautomeric Stability in Solution: 1-Nitroso-2-naphthol vs. 2-Nitroso-1-naphthol

Experimental UV, IR, and NMR spectroscopic studies conclusively demonstrate that 1-nitroso-2-naphthol exists in solution exclusively in a single oxime tautomeric form [1]. In stark contrast, its positional isomer, 2-nitroso-1-naphthol, has been suggested to exist in a tautomeric equilibrium between oxime and nitroso forms in solvents like chloroform and DMSO [1]. This difference in tautomeric purity has direct analytical consequences: complexes of 1N2N with metals like Zn(II), Cd(II), and Hg(II) in ethanol exhibit only the quinone oximic structure, whereas the corresponding 2N1N complexes adopt a different naphtholic structure, as shown by UV spectra [2].

Physical Chemistry Coordination Chemistry Spectroscopy

Higher Reactivity in Phenol Colorimetric Assays: 1-Nitroso-2-naphthol vs. 2-Nitroso-1-naphthol and Nitroso-R Salt

In a systematic study of coloration reactions with phenols, 1-nitroso-2-naphthol was shown to produce the color change more readily than either 2-nitroso-1-naphthol or the water-soluble analog disodium 3-hydroxy-4-nitroso-2,7-naphthalenedisulfonate (a structural relative of Nitroso-R salt) [1]. The study indicates that 1-nitroso-2-naphthol is the most reactive reagent among this class for generating the colored product, which is the basis for assays of compounds like tyrosine, homovanillic acid, and 5-hydroxyindoleacetic acid in biological samples .

Colorimetric Assay Phenol Detection Bioanalysis

Analytical Performance Benchmark: Limits of Detection for Cobalt with 1-Nitroso-2-naphthol

Multiple independent studies establish a robust performance benchmark for cobalt analysis using 1-nitroso-2-naphthol (1N2N) as the complexing agent. This allows for cross-study comparison of method performance. For example, using a C18 microcolumn FI-FAAS system, an LOD of 3.2 µg/L (ppb) and an enrichment factor of 17.2 were achieved [1]. In a separate DLLME-FAAS study, an LOD of 3.76 ng/mL (ppb) and an enrichment factor of 57.22 were reported [2]. A further optimized AALLME-FAAS method pushed the LOD down to 1.2 µg/L [3]. These quantifiable metrics define the expected analytical performance when using 1N2N and serve as a benchmark for validating new methods or troubleshooting existing protocols.

Method Validation FI-FAAS DLLME

1-Nitroso-2-naphthol (131-91-9): Evidence-Based Application Scenarios for Selection & Use


Trace Cobalt Analysis in Environmental & Biological Matrices

1-Nitroso-2-naphthol (1N2N) is the optimal reagent choice for developing and validating analytical methods requiring the detection of ultra-trace levels of cobalt. As shown in Section 3, 1N2N enables a limit of detection (LOD) as low as 3.8 ng/L when paired with ETAAS [1], and consistently achieves low ppb LODs (1.2-3.8 µg/L) in more widely accessible FAAS systems [2]. This performance is a critical differentiator from less sensitive chelators like PAN [1]. This scenario applies to monitoring cobalt in drinking water, wastewater, biological fluids (e.g., serum, urine), and food samples (e.g., egg yolk) where concentrations are typically in the sub-ppb to low-ppb range.

Colorimetric Assays for Phenolic Biomarkers and Metabolites

For laboratories conducting colorimetric assays to quantify phenolic compounds, 1N2N is the superior choice over its isomer 2-nitroso-1-naphthol or sulfonated analogs like Nitroso-R salt. Direct comparative evidence confirms that 1N2N undergoes the coloration reaction 'more readily' with phenolic substrates [1]. This translates to faster assay development and potentially higher sensitivity. This is particularly relevant for established clinical chemistry applications, such as the measurement of tyrosine for diagnosing tyrosinemia, homovanillic acid for neuroblastoma monitoring, or 5-hydroxy-3-indoleacetic acid for carcinoid tumor assessment [2].

Synthesis of Advanced Intermediates via Regioselective Modification

1-Nitroso-2-naphthol serves as a versatile and high-yielding scaffold for the synthesis of more complex molecules. A key differentiator is its ability to undergo copper(II)-mediated iodination to yield 3-iodo-1-nitrosonaphthalene-2-ol (I-NON) in a remarkable 94% NMR yield under optimized conditions [1]. This regioselectivity and high yield are critical for downstream applications in medicinal chemistry or materials science, where the I-NON derivative can be used in further cross-coupling reactions. The compound is also a key starting material for producing specific azo dyes for applications like dye-sensitized solar cells [2].

Standard Method Compliance and Industrial Process Control

Selection of 1N2N is mandated for compliance with specific regulatory and industrial standard methods. For instance, the gravimetric determination of cobalt in fertilizer extracts is codified in official methods (e.g., UK Statutory Instrument 1996 No. 1342) that specifically require 1-nitroso-2-naphthol for the quantitative precipitation of cobalt(III) as the complex Co(C10H6ONO)3·2H2O [1]. Substitution with any other reagent in this context would render the analysis non-compliant. Furthermore, 1N2N is the established reagent for photometric determination and preconcentration of cobalt, palladium, copper, and iron in various industrial liquors, such as those from electrolytic zinc plants [2], making it an essential procurement item for quality control laboratories in mining and metallurgy.

Technical Documentation Hub

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